

# 3-Bromo-2-chloropyridine-4-carboxylic acid CAS number

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## Compound of Interest

Compound Name: 3-Bromo-2-chloropyridine-4-carboxylic acid

Cat. No.: B596616

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An In-depth Technical Guide to **3-Bromo-2-chloropyridine-4-carboxylic acid**

## Introduction

**3-Bromo-2-chloropyridine-4-carboxylic acid**, also known as 3-Bromo-2-chloroisonicotinic acid, is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis.<sup>[1]</sup> Its structural features, including the carboxylic acid group and the bromo and chloro substituents on the pyridine ring, make it a valuable building block for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

A summary of the key quantitative data for **3-Bromo-2-chloropyridine-4-carboxylic acid** is presented in the table below. This information has been compiled from various chemical suppliers and databases.

Property	Value	Source
CAS Number	1214323-32-6	[1][2]
Molecular Formula	C6H3BrClNO2	[1]
Molecular Weight	236.46 g/mol	[1]
Synonym	3-Bromo-2-chloroisonicotinic acid	[1]
MDL Number	MFCD13185793	[1]
Hazard	Irritant	[1]
Storage Temperature	2-8°C (under inert gas)	

## Experimental Protocols: Synthesis

While specific synthetic routes for **3-Bromo-2-chloropyridine-4-carboxylic acid** are not extensively detailed in publicly available literature, the synthesis of the closely related precursor, 3-Bromo-2-chloropyridine, provides valuable insight into potential synthetic strategies. The carboxylic acid can be envisioned to be introduced via subsequent carboxylation reactions. Below are documented methods for the synthesis of 3-Bromo-2-chloropyridine.[3]

### Method 1: From 3-amino-2-chloropyridine[3]

- To a solution of 3-amino-2-chloropyridine (2.57g, 20mmol) in water (45ml), add 48% hydrobromic acid (27ml) at room temperature.
- Add a solution of 2,2,6,6-tetramethylpiperidin-1-oxyl (0.31g, 2mmol) in water (30ml) to the mixture.
- Stir the reaction mixture for approximately 2 hours at room temperature.
- Add a 10mol/L sodium hydroxide solution (40ml) and extract the product with toluene (2 x 300ml).
- Wash the combined organic layers with water (50ml).

- Remove the solvent under reduced pressure to yield 3-Bromo-2-chloropyridine.

#### Method 2: From 2-chloropyridine-3-carboxylic acid<sup>[3]</sup>

- A mixture of 2-chloropyridine-3-carboxylic acid (0.02 mmol, 3.1 mg), Ag<sub>2</sub>O (0.02 mmol, 4.6 mg), and tBu<sub>3</sub>PAuCl (0.02 mmol, 8.7 mg) in DMF (0.3 mL) is stirred at 110°C for 3 hours.
- The mixture is then cooled to 50°C.
- N-bromosuccinimide (0.022 mmol, 3.9 mg) is added, and the mixture is stirred for one hour.
- The reaction mixture is filtered through cotton to obtain 3-Bromo-2-chloropyridine.

#### Method 3: From 2,3-dibromopyridine<sup>[3]</sup>

- To a solution of 2-dimethylaminoethanol (1.84 mmol) in hexane (6 mL) cooled to 0°C under a nitrogen atmosphere, add TMSCH<sub>2</sub>Li (6 mL, 5.52 mmol) dropwise.
- Stir the mixture at 0°C for 30 minutes.
- Add a solution of 2,3-dibromopyridine (1.84 mmol) in toluene (2 mL) dropwise.
- Stir the resulting red solution at 0°C for 30 minutes.
- Add a solution of C<sub>2</sub>Cl<sub>6</sub> (2.2 mmol) in THF (2 mL) dropwise at -20°C and stir for 1 hour.
- Hydrolyze the reaction mixture with water (10 mL).
- Extract the organic layer with ethyl ether (10 mL) and dry over MgSO<sub>4</sub>.
- Evaporate the solvent and purify the crude product by column chromatography.

## Applications in Research and Development

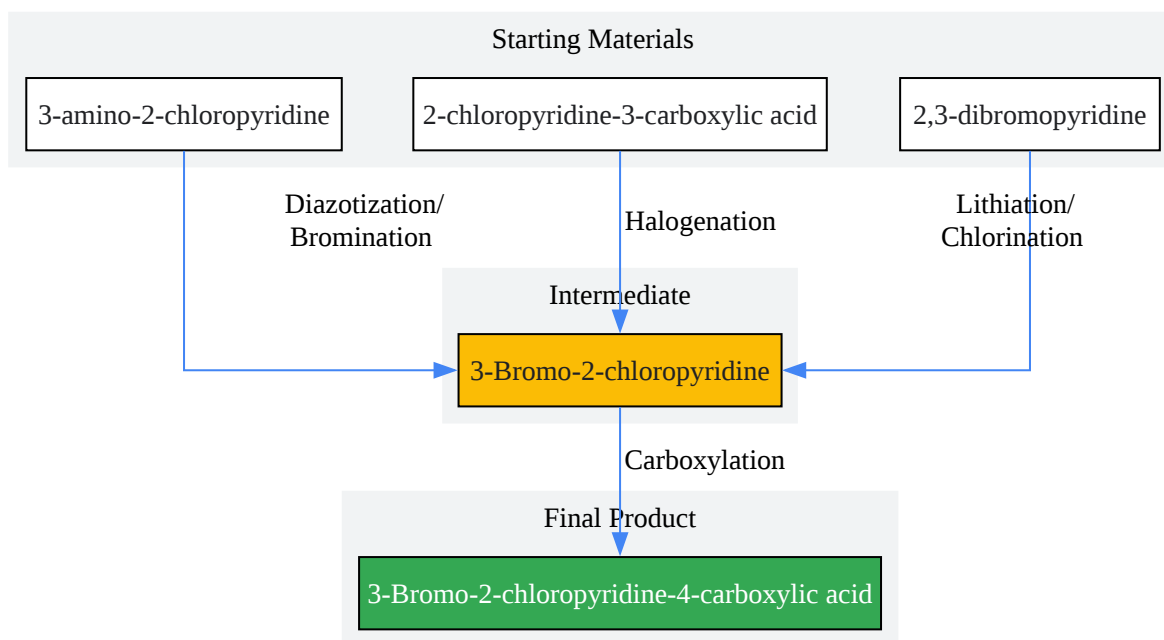
**3-Bromo-2-chloropyridine-4-carboxylic acid** and its derivatives are important intermediates in the development of new molecules in several fields, including pharmaceuticals and agrochemicals. The presence of multiple reactive sites on the molecule allows for a variety of

chemical transformations, making it a versatile building block for combinatorial chemistry and targeted synthesis.

- **Pharmaceutical Development:** Pyridine carboxylic acids are precursors to a wide range of drugs for various conditions, including tuberculosis, cancer, diabetes, and neurodegenerative diseases.<sup>[4]</sup> The specific substitution pattern of **3-bromo-2-chloropyridine-4-carboxylic acid** can be leveraged to synthesize novel enzyme inhibitors and other biologically active compounds.<sup>[4]</sup>
- **Agrochemical Chemistry:** Halogenated pyridines are a common motif in modern herbicides and fungicides. The reactivity of this molecule allows for its incorporation into larger structures to develop new crop protection agents.
- **Material Science:** Pyridine-based molecules are also used in the development of advanced materials, such as polymers and coatings, due to their electronic properties and ability to coordinate with metals.

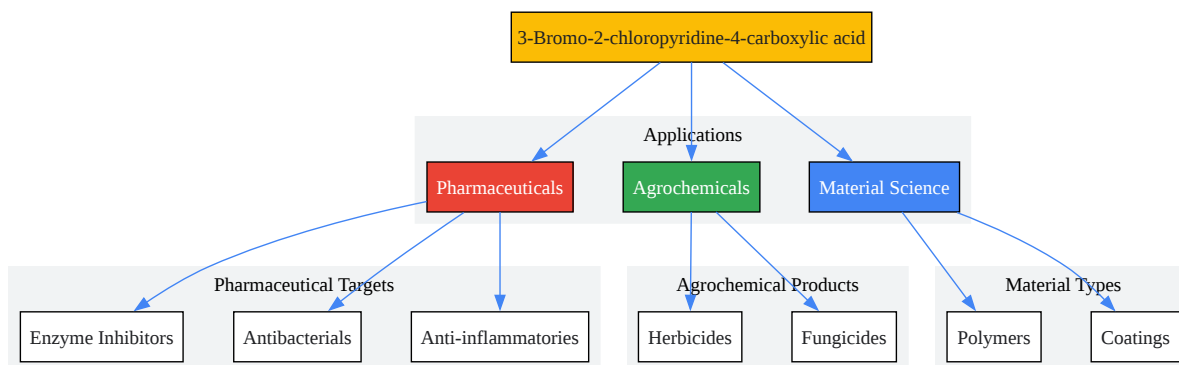
## Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationships in the application of **3-Bromo-2-chloropyridine-4-carboxylic acid**.



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Caption: Synthetic workflow for **3-Bromo-2-chloropyridine-4-carboxylic acid**.



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Caption: Applications of **3-Bromo-2-chloropyridine-4-carboxylic acid**.

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